N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride is an organic compound with the chemical formula C5H8Cl2N4OS. It is a white crystalline powder with a molecular weight of 246.61 g/mol and a melting point of 186-190 degrees Celsius . This compound is commonly used as a pharmaceutical intermediate and in organic synthesis reactions.
Preparation Methods
The preparation of N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride involves several synthetic routes. One common method includes the reaction of 2-thio-4-chloromethylthiazole with guanidine . The specific synthetic method can vary depending on experimental conditions and requirements. Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield.
Chemical Reactions Analysis
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Acylation Reactions: It can react with carboxylic acids to form acylated products.
Common reagents used in these reactions include thioureas, carbodiimides, and thiophilic metal salts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme functions and protein interactions.
Medicine: It serves as an intermediate in the synthesis of anticancer, antidiabetic, and antiviral drugs.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound also acts as a strong base and can participate in various biochemical pathways.
Comparison with Similar Compounds
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride can be compared with other similar compounds such as:
Guanidine Hydrochloride: A strong organic base used in protein denaturation and as a chaotropic agent.
N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride: Another guanidine derivative with similar applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C5H9Cl2N3OS |
---|---|
Molecular Weight |
230.12 g/mol |
IUPAC Name |
2-[5-(chloromethyl)-1,3-oxathiol-2-yl]guanidine;hydrochloride |
InChI |
InChI=1S/C5H8ClN3OS.ClH/c6-1-3-2-11-5(10-3)9-4(7)8;/h2,5H,1H2,(H4,7,8,9);1H |
InChI Key |
HHKGIUGECJLVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(S1)N=C(N)N)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.